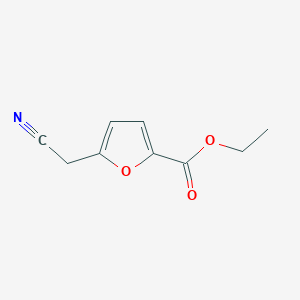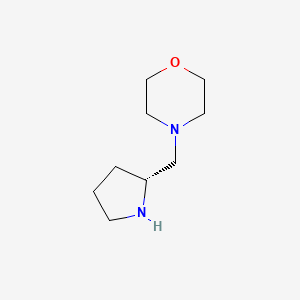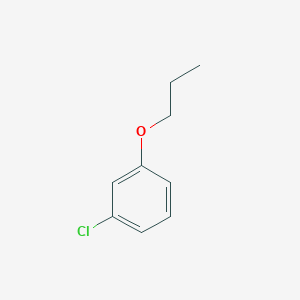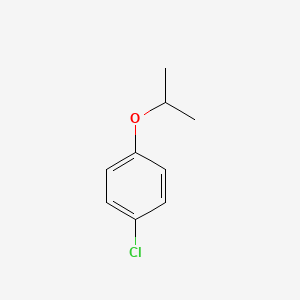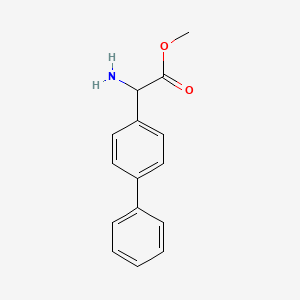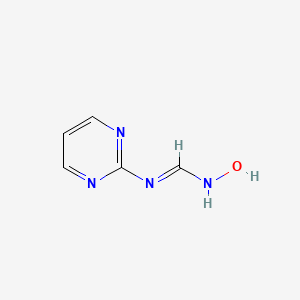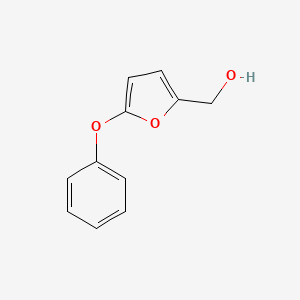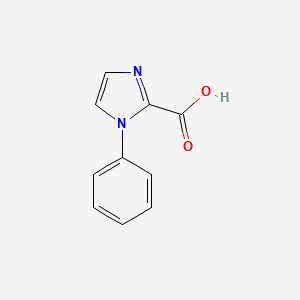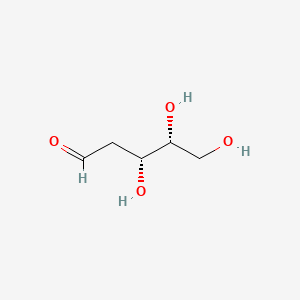
(3R,4R)-3,4,5-trihydroxypentanal
Overview
Description
“(3R,4R)-3,4,5-trihydroxypentanal” is a chemical compound with the molecular formula C5H10O4 . It is also known by other names such as 2-Deoxy-D-xylose and Desoxyxylose . The molecular weight of this compound is 134.13 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 heavy atoms . It has 2 defined atom stereocenters and no undefined atom stereocenters . The compound is canonicalized .Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound are both 134.05790880 g/mol . The Topological Polar Surface Area is 77.8 Ų .Scientific Research Applications
Enantiopure Synthesis
(3R,4R)-3,4,5-trihydroxypentanal, as a chiral compound, has applications in the synthesis of enantiopure compounds. For example, enantiopure aminodiepoxides derived from serine can be transformed into enantiopure dihydroxy-3-aminopiperidines, which are valuable in organic chemistry and potentially in pharmaceuticals (Concellón et al., 2008).
Solubility Studies
Studies on the solubility of various saccharides, including this compound and its derivatives, provide insights into their behavior in different solvent systems. This research is crucial for various applications in the pharmaceutical and food industries (Gong et al., 2012).
Synthesis of Branched Iminosugars
Branched iminosugars, derived from carbohydrates like this compound, have been synthesized. These compounds have potential applications in pharmaceuticals, such as specific inhibitors of certain enzymes (Simone et al., 2012).
Synthesis of Polyhydroxylated Compounds
Polyhydroxylated compounds, which include this compound, play a significant role in the synthesis of naturally occurring compounds and pharmaceuticals due to their broad spectrum of biological activities (Rao, 2018).
Antimicrobial Activity Research
Research in pharmaceutical science has explored the synthesis of new compounds based on this compound derivatives, investigating their potential pharmacological activities, including antimicrobial properties (Samelyuk & Kaplaushenko, 2013).
Chemical and Spectroscopic Analysis
Studies involving this compound focus on its chemical and spectroscopic properties, which are essential for understanding its behavior and potential applications in various fields (Ivanov & Mamedov, 2006).
properties
IUPAC Name |
(3R,4R)-3,4,5-trihydroxypentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@H]([C@@H](CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





